molecular formula C8H5NO3 B1175958 3-(Hydroxyimino)benzofuran-2(3H)-one CAS No. 17892-65-8

3-(Hydroxyimino)benzofuran-2(3H)-one

Cat. No. B1175958
CAS RN: 17892-65-8
InChI Key:
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Description

“3-(Hydroxyimino)benzofuran-2(3H)-one” is a chemical compound that has been studied in various scientific researches . It has been involved in organocatalytic asymmetric reactions with naphthoquinones .


Synthesis Analysis

The synthesis of “3-(Hydroxyimino)benzofuran-2(3H)-one” has been achieved through different methods. One method involves an organocatalytic asymmetric reaction of benzofuran-2(3H)-ones with naphthoquinones . Another method involves a recyclable nickel-catalyzed C–H/O–H dual functionalization of phenols with mandelic acids .


Molecular Structure Analysis

The molecular structure of “3-(Hydroxyimino)benzofuran-2(3H)-one” has been analyzed in several studies . These studies have revealed that a diverse range of 3-aryl benzofuran-2(3H)-ones, toluenes, and phenols undergo C–H bond cleavage to generate all-carbon quaternary centers .


Chemical Reactions Analysis

The chemical reactions involving “3-(Hydroxyimino)benzofuran-2(3H)-one” have been studied extensively . For instance, it has been found that 3-aryl benzofuran-2(3H)-ones, toluenes, and phenols undergo C–H bond cleavage to generate all-carbon quaternary centers .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(Hydroxyimino)benzofuran-2(3H)-one” have been analyzed in various studies . These studies have provided insights into the properties of this compound, such as its reactivity in chemical reactions .

Scientific Research Applications

  • Chiral amine thiourea-promoted enantioselective Michael addition reactions of 3-substituted benzofuran-2(3H)-ones to maleimides have been explored, leading to products with high yields and good diastereo- and enantioselectivities. This includes the formation of adducts with a quaternary center at the C3-position of benzofuran-2(3H)-one (Li et al., 2010).

  • Copper-catalyzed radical cascade reactions involving benzofuran-2(3H)-ones have been studied, demonstrating a novel approach to synthesizing cyano-containing benzofuran-2(3H)-ones with excellent functional-group compatibility (Yu et al., 2019).

  • Benzofuran-2(3H)-ones have shown significant antinociceptive activity in various pain models, suggesting their potential as antinociceptive agents (Gonçalves et al., 2012).

  • Palladium-catalyzed carbonylative synthesis of benzofuran-2(3H)-ones from 2-hydroxybenzyl alcohols using formic acid as a CO source has been developed, showcasing a method to obtain various derivatives of benzofuran-2(3H)-ones (Li et al., 2017).

  • Synthesis of benzofuran-2(3H)-ones via DBU-induced condensation reactions has been explored, leading to a range of benzofuran derivatives with potential antioxidant properties (Rangaswamy et al., 2015).

  • The reversible deprotonation of benzofuran-2(3H)-ones has been kinetically studied, providing insights into the influence of aromaticity on intrinsic barriers in chemical reactions (Bernasconi & Pérez-Lorenzo, 2007).

Mechanism of Action

The mechanism of action of “3-(Hydroxyimino)benzofuran-2(3H)-one” in chemical reactions has been explored in several studies . It has been found that a diverse range of 3-aryl benzofuran-2(3H)-ones, toluenes, and phenols undergo C–H bond cleavage to generate all-carbon quaternary centers .

Future Directions

The future directions for the study of “3-(Hydroxyimino)benzofuran-2(3H)-one” could involve further exploration of its synthesis methods, chemical reactions, and potential applications . More research is needed to fully understand the properties and potential uses of this compound.

properties

IUPAC Name

3-nitroso-1-benzofuran-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5NO3/c10-8-7(9-11)5-3-1-2-4-6(5)12-8/h1-4,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGRZBVCERMULPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(O2)O)N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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